2-[2-(Benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one 2-[2-(Benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one
Brand Name: Vulcanchem
CAS No.: 5676-99-3
VCID: VC0438318
InChI: InChI=1S/C22H16O2S/c23-22-18-11-5-7-13-20(18)25-21(22)14-17-10-4-6-12-19(17)24-15-16-8-2-1-3-9-16/h1-14H,15H2/b21-14-
SMILES: C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)C4=CC=CC=C4S3
Molecular Formula: C22H16O2S
Molecular Weight: 344.4g/mol

2-[2-(Benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one

CAS No.: 5676-99-3

Main Products

VCID: VC0438318

Molecular Formula: C22H16O2S

Molecular Weight: 344.4g/mol

2-[2-(Benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one - 5676-99-3

CAS No. 5676-99-3
Product Name 2-[2-(Benzyloxy)benzylidene]-1-benzothiophen-3(2H)-one
Molecular Formula C22H16O2S
Molecular Weight 344.4g/mol
IUPAC Name (2Z)-2-[(2-phenylmethoxyphenyl)methylidene]-1-benzothiophen-3-one
Standard InChI InChI=1S/C22H16O2S/c23-22-18-11-5-7-13-20(18)25-21(22)14-17-10-4-6-12-19(17)24-15-16-8-2-1-3-9-16/h1-14H,15H2/b21-14-
Standard InChIKey HQWHFFQPQSQVLF-STZFKDTASA-N
Isomeric SMILES C1=CC=C(C=C1)COC2=CC=CC=C2/C=C\3/C(=O)C4=CC=CC=C4S3
SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)C4=CC=CC=C4S3
Canonical SMILES C1=CC=C(C=C1)COC2=CC=CC=C2C=C3C(=O)C4=CC=CC=C4S3
PubChem Compound 1739823
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator